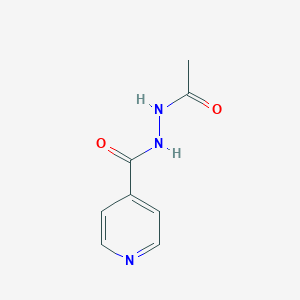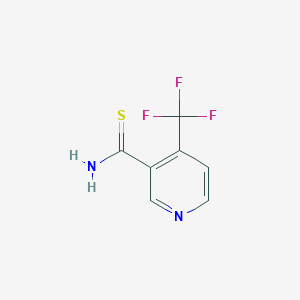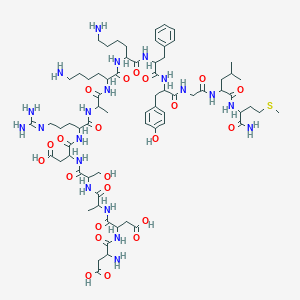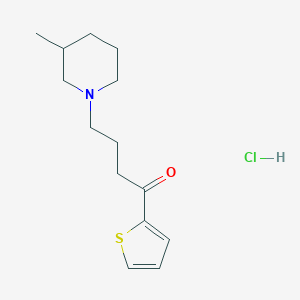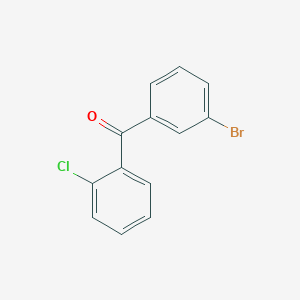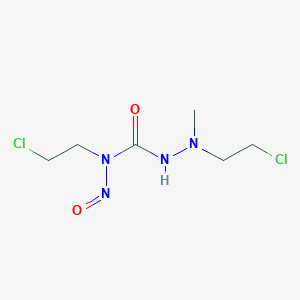
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide (MCC-1) is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain.
作用机制
The exact mechanism of action of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide is not fully understood, but it is believed to work by inhibiting DNA replication and inducing apoptosis in cancer cells. It is also thought to have an effect on the immune system, helping to stimulate an anti-tumor response.
生化和生理效应
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been shown to have a number of biochemical and physiological effects, including the ability to cross the blood-brain barrier and target cancer cells in the brain. It has also been shown to have a relatively low toxicity profile, making it a potentially promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of using 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide in lab experiments is its relative ease of synthesis. It is also relatively inexpensive compared to other chemotherapeutic agents. However, one limitation is the fact that it has not yet been extensively studied in clinical trials, so its long-term safety and efficacy are not yet fully understood.
未来方向
There are a number of potential future directions for research on 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide. One area of interest is its potential use in combination with other chemotherapeutic agents, particularly in the treatment of brain tumors. Another area of interest is the development of new delivery methods, such as nanoparticle-based delivery systems, to improve its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide and its potential side effects.
合成方法
The synthesis of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the reaction of 1-methylsemicarbazide with 2-chloroethyl isocyanate and nitrous acid. The resulting compound is then treated with 2-chloroethylamine to produce 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide. The process is relatively straightforward and has been well-documented in the literature.
科学研究应用
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of brain tumors. It has been shown to have a high level of efficacy against glioma cells, which are notoriously difficult to treat. 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has also been studied for its potential use in combination with other chemotherapeutic agents, such as temozolomide.
属性
CAS 编号 |
127158-46-7 |
|---|---|
产品名称 |
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
分子式 |
C6H12Cl2N4O2 |
分子量 |
243.09 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[2-chloroethyl(methyl)amino]-1-nitrosourea |
InChI |
InChI=1S/C6H12Cl2N4O2/c1-11(4-2-7)9-6(13)12(10-14)5-3-8/h2-5H2,1H3,(H,9,13) |
InChI 键 |
SXBPVGJLMLWEAP-UHFFFAOYSA-N |
SMILES |
CN(CCCl)NC(=O)N(CCCl)N=O |
规范 SMILES |
CN(CCCl)NC(=O)N(CCCl)N=O |
其他 CAS 编号 |
127158-46-7 |
同义词 |
1-MCNCS 1-methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



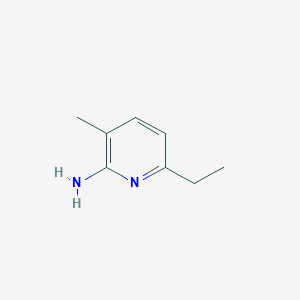
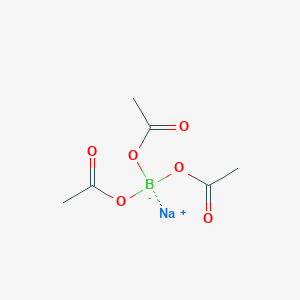
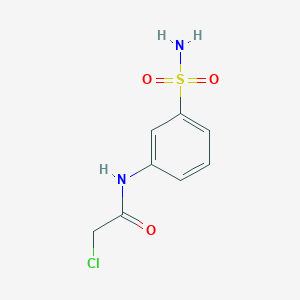
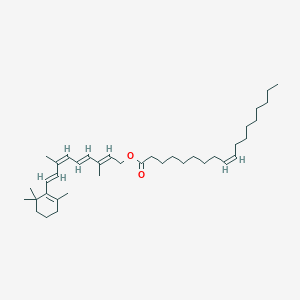
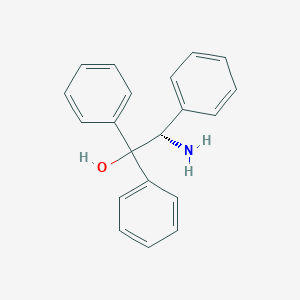
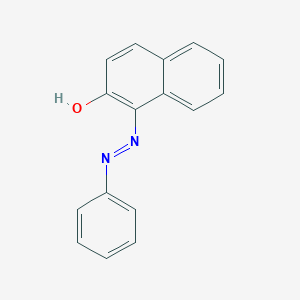
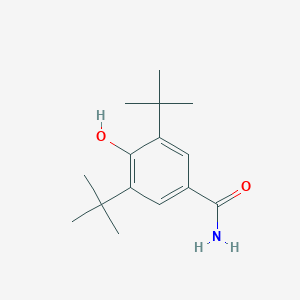
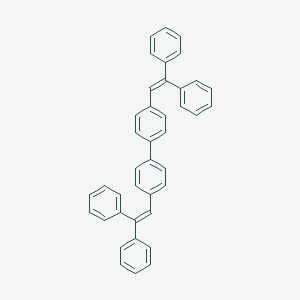
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
